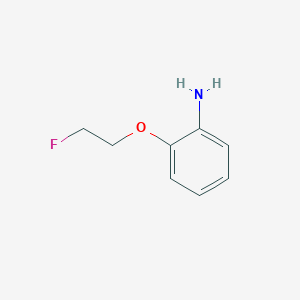

2-(2-Fluoroethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMMBOONJMBWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567663 | |

| Record name | 2-(2-Fluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-11-1 | |

| Record name | 2-(2-Fluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Your Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-(2-Fluoroethoxy)aniline

Publication Date: January 25, 2026

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-(2-fluoroethoxy)aniline, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The synthesis is strategically designed in two core stages: a Williamson ether synthesis to construct the fluoroethoxy moiety, followed by the reduction of a nitro group to yield the target aniline. This document offers a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction and Strategic Overview

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2-fluoroethoxy group, in particular, offers a unique combination of properties. 2-(2-Fluoroethoxy)aniline serves as a valuable building block, providing a scaffold for the introduction of this desirable motif.

The synthesis detailed herein follows a robust and widely applicable two-step sequence. This approach is predicated on the accessibility of starting materials and the high efficiency of the chosen chemical transformations.

The core synthetic strategy involves:

-

Nucleophilic Aromatic Substitution (SNAr) via Williamson Ether Synthesis: Formation of 1-(2-fluoroethoxy)-2-nitrobenzene from 1-fluoro-2-nitrobenzene and 2-fluoroethanol. While a classical Williamson ether synthesis involves an alkoxide and an alkyl halide, in this SNAr variation, the electron-deficient aromatic ring is activated towards nucleophilic attack by the fluoroalkoxide.

-

Chemoselective Reduction of the Nitro Group: The nitro intermediate is subsequently reduced to the corresponding aniline, a transformation for which numerous reliable methods exist.

This guide will dissect each of these stages, providing the underlying chemical principles and detailed experimental procedures.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting.

Step 1: Formation of 1-(2-Fluoroethoxy)-2-nitrobenzene

This key step can be approached via a nucleophilic aromatic substitution (SNAr) reaction. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1]

The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

Key Mechanistic Steps:

-

Formation of the Nucleophile: 2-Fluoroethanol is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to generate the more potent 2-fluoroethoxide nucleophile.

-

Nucleophilic Attack: The 2-fluoroethoxide attacks the carbon atom bearing the fluorine atom on the 1-fluoro-2-nitrobenzene ring. This is typically the rate-determining step.[3]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile forms a negatively charged intermediate, where the charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is essential for the reaction to proceed.[1][2]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the desired ether product.

Diagram of the SNAr Mechanism

A simplified representation of the SNAr mechanism for the formation of 1-(2-fluoroethoxy)-2-nitrobenzene.

Step 2: Reduction of 1-(2-Fluoroethoxy)-2-nitrobenzene

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often depending on factors such as functional group tolerance, cost, and scalability.[4]

Commonly used methods include:

-

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often clean and high-yielding.

-

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.[4][5]

-

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). This can be advantageous as it avoids the need for handling gaseous hydrogen.[6]

For this synthesis, we will focus on the use of iron powder in the presence of a weak acid, a method that is both economical and effective. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final aniline.[7]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol for Step 1: Synthesis of 1-(2-Fluoroethoxy)-2-nitrobenzene

| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Equiv. |

| 1-Fluoro-2-nitrobenzene | 1493-27-2 | 141.10 | 14.1 g | 1.0 |

| 2-Fluoroethanol | 371-62-0 | 64.06 | 7.7 g | 1.2 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 4.4 g | 1.1 |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add 2-fluoroethanol dissolved in anhydrous DMF (20 mL) to the stirred suspension via the dropping funnel over 30 minutes. Effervescence (hydrogen gas evolution) will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the sodium 2-fluoroethoxide.

-

Slowly add 1-fluoro-2-nitrobenzene dissolved in anhydrous DMF (30 mL) to the reaction mixture at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by the slow addition of 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2-fluoroethoxy)-2-nitrobenzene as a pale yellow oil.

Workflow for the Synthesis of 1-(2-Fluoroethoxy)-2-nitrobenzene

Step-by-step workflow for the synthesis of the nitroaromatic intermediate.

Protocol for Step 2: Synthesis of 2-(2-Fluoroethoxy)aniline

| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Equiv. |

| 1-(2-Fluoroethoxy)-2-nitrobenzene | (from Step 1) | 185.15 | 18.5 g | 1.0 |

| Iron Powder (<325 mesh) | 7439-89-6 | 55.85 | 28.0 g | 5.0 |

| Ammonium Chloride | 12125-02-9 | 53.49 | 2.7 g | 0.5 |

| Ethanol | 64-17-5 | 46.07 | 150 mL | - |

| Water | 7732-18-5 | 18.02 | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-fluoroethoxy)-2-nitrobenzene, ethanol, water, and ammonium chloride.

-

Stir the mixture to form a suspension, and then add the iron powder in one portion.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic.

-

Maintain the reflux for 2-4 hours. The color of the reaction mixture will change from yellow to dark brown/black.

-

Monitor the reaction progress by TLC until the starting nitro compound is no longer visible.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with ethanol (2 x 30 mL).

-

Combine the filtrate and the washings and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude 2-(2-fluoroethoxy)aniline.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization and Data

The identity and purity of the final product, 2-(2-fluoroethoxy)aniline, should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the -NH₂ protons (broad singlet), and the two methylene groups of the fluoroethoxy chain (with characteristic splitting due to fluorine-proton coupling). |

| ¹³C NMR | Resonances for the aromatic carbons and the two aliphatic carbons of the fluoroethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₁₀FNO. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the ether linkage, and C-F stretching. |

Conclusion

The synthetic route detailed in this guide, employing a nucleophilic aromatic substitution followed by a nitro group reduction, represents a reliable and efficient method for the preparation of 2-(2-fluoroethoxy)aniline. The provided protocols are robust and can be adapted for various scales of synthesis. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This guide serves as a valuable resource for chemists engaged in the synthesis of fluorinated intermediates for pharmaceutical and agrochemical research and development.

References

- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google P

- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

-

Reduction of nitrobenzene - YouTube. [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

- US2768209A - Reduction of 2-nitro 1-phenyl propene-1 - Google P

-

Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 6. US2768209A - Reduction of 2-nitro 1-phenyl propene-1 - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 2-(2-Fluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Fluoroethoxy)aniline (CAS No. 1547-11-1), a valuable but sparsely documented aromatic amine. Due to the limited availability of direct experimental data, this document synthesizes information from chemical suppliers, extrapolates from closely related structural analogs, and outlines logical synthetic pathways and analytical methodologies. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling them to better understand and utilize this compound in their work.

Introduction and Molecular Overview

2-(2-Fluoroethoxy)aniline is an aromatic amine characterized by an aniline core substituted at the ortho position with a 2-fluoroethoxy group. This unique combination of a reactive amino group and a fluorinated ether moiety makes it an intriguing building block for the synthesis of novel pharmaceutical agents and functional materials. The fluorine atom can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are of significant interest in drug design.

The structural isomer, 4-(2-Fluoroethoxy)aniline, is more extensively documented and serves as a useful comparative model.[1] Understanding the subtle yet significant differences in reactivity and physical properties imparted by the ortho-substitution is critical for its effective application.

Chemical Structure and Identifiers

Below is a diagram of the chemical structure of 2-(2-Fluoroethoxy)aniline.

Caption: Chemical structure of 2-(2-Fluoroethoxy)aniline.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1547-11-1 | |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | |

| MDL Number | MFCD09909942 |

Physical and Chemical Properties

Table 2: Physical Properties

| Property | 2-(2-Fluoroethoxy)aniline | 2-Fluoroaniline (for comparison) | Source |

| Appearance | Not specified (likely a liquid) | Clear to pale yellow liquid | |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | 175 °C at 760 mmHg | |

| Melting Point | Not specified | -29 °C | |

| Density | Predicted: ~1.15-1.20 g/cm³ | 1.1513 g/cm³ at 21 °C | |

| Solubility | Predicted to be slightly soluble in water, soluble in common organic solvents | Mixes slowly with water | |

| Purity | ≥97% | ≥99% | , |

Note on Predicted Values: The predicted boiling point and density are estimations based on the increased molecular weight and the addition of the ethoxy group compared to 2-fluoroaniline. The actual experimental values may vary.

Proposed Synthetic Pathways

While a specific, detailed synthesis for 2-(2-Fluoroethoxy)aniline is not widely published, a logical and effective route can be proposed based on established synthetic methodologies for ortho-alkoxy anilines. A common approach involves the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group.

Synthesis from 2-Nitrophenol

A plausible and efficient synthesis starts from 2-nitrophenol. This method involves two key steps: etherification followed by reduction.

Caption: Alternative synthesis via Buchwald-Hartwig amination.

This method would involve the cross-coupling of 1-bromo-2-(2-fluoroethoxy)benzene with an ammonia surrogate in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. This approach offers an alternative for constructing the C-N bond directly.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy

-

Aromatic Region (δ 6.5-7.5 ppm): Four signals corresponding to the protons on the benzene ring are expected, likely exhibiting complex splitting patterns due to their proximity and coupling to each other.

-

Amino Group (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm, the chemical shift of which is dependent on the solvent and concentration.

-

Fluoroethoxy Group (-OCH₂CH₂F): Two multiplets are anticipated. The protons on the carbon adjacent to the oxygen (-OCH₂-) would appear as a triplet of triplets (or a more complex multiplet) due to coupling with the adjacent methylene protons and the distant fluorine atom. The protons on the carbon bearing the fluorine (-CH₂F) would show a more complex pattern, appearing as a doublet of triplets due to strong coupling to the fluorine atom and coupling to the adjacent methylene protons.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group and the carbon attached to the ether oxygen will have characteristic chemical shifts.

-

Fluoroethoxy Carbons: Two signals are expected for the aliphatic carbons. The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling, and the carbon attached to the oxygen will also show a smaller two-bond C-F coupling.

IR Spectroscopy

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-N Stretching: A peak around 1250-1350 cm⁻¹ for the aromatic amine C-N bond.

-

C-O-C Stretching: A strong, characteristic absorption in the region of 1000-1300 cm⁻¹ for the ether linkage.

-

C-F Stretching: A strong absorption in the region of 1000-1100 cm⁻¹.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(2-Fluoroethoxy)aniline is not widely available. Therefore, it should be handled with the precautions appropriate for a novel aromatic amine derivative. The following recommendations are based on the known hazards of analogous compounds such as aniline and other fluoroaromatic compounds.

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Aniline and its derivatives can affect the blood's ability to carry oxygen, leading to methemoglobinemia. [2]* Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.

-

Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.

Potential Applications

The unique structural features of 2-(2-Fluoroethoxy)aniline suggest its potential utility in several areas of chemical research and development:

-

Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents. The ortho-disposed amino and fluoroethoxy groups can act as key pharmacophoric elements or as handles for further chemical modification.

-

Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability.

-

Materials Science: The aniline moiety allows for polymerization to form polyaniline derivatives, and the fluoroethoxy group could be used to tune the electronic and physical properties of these materials for applications in sensors, coatings, and electronic devices.

Conclusion

2-(2-Fluoroethoxy)aniline is a promising, yet under-characterized, chemical entity. This guide provides a foundational understanding of its properties, drawing upon available data and established chemical principles. As this compound becomes more accessible, further experimental investigation into its physical properties, reactivity, and biological activity is warranted to fully unlock its potential in various scientific disciplines. Researchers are encouraged to perform thorough characterization and safety assessments before use.

References

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 2-Fluoro aniline, 99%. Retrieved from [Link]

-

ChemHelp ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure of 2-(2-Fluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The aniline scaffold, a privileged structure in numerous biologically active compounds, serves as a versatile platform for derivatization. This guide provides a comprehensive technical overview of a specific fluorinated aniline derivative, 2-(2-Fluoroethoxy)aniline. As a Senior Application Scientist, my objective is to present not just the fundamental structural data, but to contextualize this information with practical insights into its synthesis, characterization, and potential applications, thereby providing a self-validating framework for researchers in the field.

Molecular Structure and Physicochemical Properties

2-(2-Fluoroethoxy)aniline is an aromatic amine characterized by an aniline core substituted at the ortho position with a 2-fluoroethoxy group. This substitution pattern imparts a unique set of electronic and conformational properties that are of significant interest in rational drug design and materials science.

Chemical Identity:

| Parameter | Value | Source |

| IUPAC Name | 2-(2-Fluoroethoxy)aniline | N/A |

| CAS Number | 1547-11-1 | [1] |

| Molecular Formula | C8H10FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)OCCF | N/A |

The presence of the fluorine atom, the most electronegative element, in the ethoxy side chain introduces a significant inductive effect, influencing the basicity of the aniline nitrogen and the electron density of the aromatic ring. This can have profound implications for its binding interactions with biological targets and its reactivity in chemical synthesis.

Synthesis of 2-(2-Fluoroethoxy)aniline: A Strategic Approach

The synthesis of 2-(2-Fluoroethoxy)aniline can be strategically approached through several established methodologies. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. A common and logical approach involves a two-step sequence starting from a readily available precursor like 2-nitrophenol.

Two-Step Synthesis from 2-Nitrophenol

This synthetic strategy leverages the robust Williamson ether synthesis followed by a standard nitro group reduction.

Workflow Diagram:

Caption: Two-step synthesis of 2-(2-Fluoroethoxy)aniline.

Step 1: Williamson Ether Synthesis of 1-(2-Fluoroethoxy)-2-nitrobenzene

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this step, the hydroxyl group of 2-nitrophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-fluoroethane.

-

Causality behind Experimental Choices:

-

Choice of Base: A moderately strong base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often preferred. These bases are strong enough to deprotonate the phenolic hydroxyl group but are generally not basic enough to promote significant elimination side reactions with the primary alkyl halide.

-

Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base, leaving the alkoxide anion more nucleophilic.

-

Reaction Temperature: The reaction is typically heated to drive it to completion in a reasonable timeframe.

-

Experimental Protocol: Williamson Ether Synthesis

-

To a solution of 2-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromo-2-fluoroethane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-fluoroethoxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.

-

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups.

-

Hydrogen Source: Hydrogen gas is the typical reagent, although transfer hydrogenation using a source like ammonium formate can also be used.

-

Solvent: A protic solvent such as ethanol or methanol is commonly used for this reaction.

-

Experimental Protocol: Nitro Group Reduction

-

Dissolve the crude 1-(2-fluoroethoxy)-2-nitrobenzene in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-fluoroethoxy)aniline.

-

Purify the product by column chromatography on silica gel if necessary.

A patent for a similar compound, 2-(2,2,2-trifluoroethoxy)phenol, describes the preparation of the intermediate 2-(2,2,2-trifluoroethoxy)aniline via the hydrogenation of 2-(2,2,2-trifluoroethoxy)nitrobenzene using a palladium-carbon catalyst.[2] This supports the feasibility of the proposed synthetic route.

Structural Characterization: A Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2-Fluoroethoxy)aniline. The following spectroscopic techniques provide a detailed picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

-

1H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

Aromatic protons: A complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the four protons on the aniline ring.

-

Ethoxy protons: Two triplets in the aliphatic region. The protons on the carbon adjacent to the oxygen (-OCH2-) will be downfield compared to the protons on the carbon adjacent to the fluorine (-CH2F). The latter will also show coupling to the fluorine atom.

-

Amine protons: A broad singlet corresponding to the -NH2 group, the chemical shift of which can be concentration and solvent dependent.

-

-

13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm-1 for the primary amine.

-

C-H Aromatic Stretching: Peaks just above 3000 cm-1.

-

C-H Aliphatic Stretching: Peaks just below 3000 cm-1.

-

C=C Aromatic Stretching: Peaks in the 1450-1600 cm-1 region.

-

C-O Ether Stretching: A strong absorption in the 1000-1300 cm-1 region.

-

C-F Stretching: A strong absorption typically in the 1000-1400 cm-1 region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (155.17 g/mol ).

-

Key Fragments: Fragmentation may occur through the loss of the fluoroethoxy side chain or parts of it. Cleavage of the C-C bond in the ethoxy group is a common fragmentation pathway for ethers.

-

Applications in Drug Discovery and Medicinal Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[3] The introduction of a fluoroethoxy group at the ortho position of the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Logical Flow of Application in Drug Discovery:

Caption: Role of 2-(2-Fluoroethoxy)aniline in a drug discovery workflow.

-

Modulation of Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating a fluoroethoxy group can block potential sites of metabolism, thereby increasing the half-life of a drug.

-

Conformational Control: The ortho-substitution can impose conformational constraints on the molecule, which can lead to higher binding affinity and selectivity for its biological target.

-

Pka Modulation: The electron-withdrawing nature of the fluoroethoxy group will decrease the basicity of the aniline nitrogen. This can be crucial for optimizing the ionization state of a drug at physiological pH, affecting its solubility and target engagement.

While specific applications for 2-(2-Fluoroethoxy)aniline are not widely documented in publicly available literature, its structural motifs are present in various research compounds. For instance, substituted anilines are key components of many kinase inhibitors and other targeted therapies.[4] The unique properties of the 2-(2-fluoroethoxy) substituent make it an attractive building block for the synthesis of novel therapeutic agents.

Safety, Handling, and Storage

Hazard Profile (based on 2-Fluoroaniline):

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[5][6]

-

Physical Hazards: Flammable liquid and vapor.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][7]

-

Ventilation: Use only outdoors or in a well-ventilated area.[5][7]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[5][7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]

Storage:

Conclusion

2-(2-Fluoroethoxy)aniline represents a valuable, yet under-explored, chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through well-established synthetic transformations, and its structure can be unequivocally confirmed by standard spectroscopic methods. The strategic placement of the fluoroethoxy group offers a powerful tool for fine-tuning molecular properties, making it an attractive building block for the development of novel compounds with enhanced performance characteristics. This guide provides a foundational understanding of this molecule, intended to empower researchers to confidently incorporate it into their synthetic and drug discovery endeavors.

References

- Google Patents. (n.d.). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

-

Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS. Retrieved from [Link]

-

Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]

Sources

- 1. 1547-11-1 Cas No. | 2-(2-Fluoroethoxy)aniline | Apollo [store.apolloscientific.co.uk]

- 2. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 3. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 4. smolecule.com [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 2-(2-Fluoroethoxy)aniline: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Fluoroethoxy)aniline is a substituted aniline derivative that has garnered significant interest as a versatile building block in medicinal chemistry and drug development. Its unique structural features—an aniline core functionalized with a fluoroethoxy group—impart desirable physicochemical properties to parent molecules, influencing parameters such as metabolic stability, lipophilicity, and target-binding interactions. This guide provides an in-depth analysis of the core physicochemical properties of 2-(2-Fluoroethoxy)aniline, with a primary focus on its molecular weight and formula. Furthermore, it details a standard synthetic pathway, outlines a robust protocol for its quality control via HPLC-MS, and discusses its strategic application in the design of novel therapeutic agents. This document serves as a comprehensive technical resource for scientists engaged in pharmaceutical research and development.

Introduction to 2-(2-Fluoroethoxy)aniline

Aniline and its derivatives are foundational scaffolds in the synthesis of pharmaceuticals, attributed to their versatile reactivity and presence in numerous biologically active molecules.[1][2] The 2-substituted aniline scaffold, in particular, has been widely utilized in the development of anti-tumor agents.[3] However, the aniline motif itself can be a liability in drug candidates, as it is often susceptible to cytochrome P450-mediated oxidation, leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions.[4]

The strategic incorporation of fluorine atoms or fluorine-containing moieties is a well-established strategy in medicinal chemistry to mitigate such metabolic issues and to fine-tune the biological activity of a lead compound. The introduction of a 2-fluoroethoxy group onto the aniline ring yields 2-(2-Fluoroethoxy)aniline, a compound that balances the reactive potential of the aniline amine group with the metabolic-stabilizing and property-modulating effects of the fluorinated side chain. This makes it a valuable intermediate for creating more drug-like molecules with improved pharmacokinetic profiles.[5]

Core Physicochemical Properties

A precise understanding of a compound's molecular properties is critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling. The fundamental properties of 2-(2-Fluoroethoxy)aniline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight (Molar Mass) | 155.17 g/mol | [1] |

| CAS Number | 1547-11-1 | [6] |

| Canonical SMILES | C1=CC=C(C(=C1)N)OCCF | [1] |

| Purity (Typical) | ≥97% | [6] |

The molecular weight of 155.17 g/mol is a cornerstone for all quantitative work, from weighing reagents for a reaction to interpreting mass spectrometry data for product verification.

Synthesis and Characterization

The synthesis of 2-(2-Fluoroethoxy)aniline is typically achieved through a reliable two-step process involving a nucleophilic aromatic substitution followed by a reduction. This pathway is favored for its high yields and straightforward execution.

General Synthetic Pathway

The most common route begins with 2-nitrophenol, which undergoes a Williamson ether synthesis with a fluoroethylating agent, followed by the reduction of the nitro group to the target aniline.

Caption: General two-step synthesis of 2-(2-Fluoroethoxy)aniline.

Causality of Experimental Choices:

-

Step 1 (Ether Synthesis): 2-Nitrophenol is used as the starting material. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.

-

Step 2 (Reduction): The reduction of the nitro group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method that avoids the use of harsh or stoichiometric metal reductants, simplifying the workup process.[1] Ethanol is a common solvent for hydrogenations as it is inert to the reaction conditions and readily dissolves the intermediate.

Application in Medicinal Chemistry: A Strategic Building Block

The aniline functional group is a versatile handle for a wide range of chemical transformations, making it an excellent starting point for building more complex molecules. It can readily undergo reactions such as amidation, sulfonylation, and diazotization, allowing for its incorporation into diverse molecular scaffolds.

The 2-(2-fluoroethoxy) substituent provides several key advantages in drug design:

-

Metabolic Blocking: The fluorine atom can block sites of metabolism (cytochrome P450 oxidation), increasing the half-life of the drug.

-

Lipophilicity Modulation: The fluoroethoxy group increases lipophilicity (logP), which can enhance membrane permeability and improve oral absorption.

-

Conformational Control: The presence of the side chain can influence the conformation of the molecule, potentially locking it into a bioactive shape for optimal target binding.

These features make 2-(2-Fluoroethoxy)aniline a desirable intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents.[3][5]

Experimental Protocol: QC by HPLC-MS

To ensure the identity and purity of synthesized 2-(2-Fluoroethoxy)aniline, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is essential. This protocol serves as a self-validating system, confirming both the retention time and the molecular weight of the compound.

Objective: To confirm the purity and verify the molecular weight of a synthesized batch of 2-(2-Fluoroethoxy)aniline.

Instrumentation:

-

HPLC system with a UV detector

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA), 0.1% solution in water and ACN

-

Sample: ~1 mg/mL solution of 2-(2-Fluoroethoxy)aniline in ACN

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid aids in the protonation of the analyte, making it suitable for positive ion mode ESI-MS and improving peak shape in chromatography.

-

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |

-

Rationale: A gradient elution is used to ensure that the compound elutes with a good peak shape and to separate it from any potential impurities with different polarities.

-

-

Mass Spectrometer Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 350 °C

-

Rationale: ESI is a soft ionization technique ideal for small organic molecules. The aniline nitrogen is basic and will readily accept a proton in the ESI+ source, forming the [M+H]⁺ ion.

-

-

Data Analysis:

-

Purity Assessment: Integrate the area of the peak corresponding to the product in the UV chromatogram. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) * 100%. The target is typically ≥97%.

-

Identity Confirmation: Analyze the mass spectrum corresponding to the main chromatographic peak. Look for the protonated molecular ion [M+H]⁺. For 2-(2-Fluoroethoxy)aniline (Molecular Weight = 155.17), the expected m/z value is 156.18.

-

Caption: Quality control workflow for 2-(2-Fluoroethoxy)aniline analysis.

Conclusion

2-(2-Fluoroethoxy)aniline is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its core molecular weight of 155.17 g/mol and formula C₈H₁₀FNO are the starting points for its journey into complex, life-saving therapeutics. By leveraging its unique properties imparted by the fluoroethoxy group, researchers can design drug candidates with enhanced metabolic stability and optimized pharmacological profiles. The straightforward synthesis and robust analytical verification methods detailed in this guide provide a solid foundation for its effective utilization in the demanding field of drug discovery.

References

-

PubChem. (n.d.). 2-[2-(3-Fluorophenoxy)ethoxy]aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

IFTM University. (2024, August 15). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. cresset-group.com [cresset-group.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 6. 1547-11-1 Cas No. | 2-(2-Fluoroethoxy)aniline | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Safe Handling of 2-(2-Fluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

Understanding the Compound: A Chemist's Perspective

2-(2-Fluoroethoxy)aniline is an aromatic amine. The core aniline structure presents known toxicological concerns, while the fluoroethoxy group may influence its physical properties and metabolic pathways.

Chemical Structure and Properties

-

IUPAC Name: 2-(2-Fluoroethoxy)aniline

-

CAS Number: 1547-11-1

-

Molecular Formula: C₈H₁₀FNO

-

Molecular Weight: 155.17 g/mol

The structure combines an aniline ring, which is susceptible to oxidation, with a flexible fluoroethoxy side chain. The fluorine atom can impact the compound's lipophilicity and metabolic stability, which are key considerations in drug development.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the toxicological profile of aniline and its derivatives, 2-(2-Fluoroethoxy)aniline should be handled as a hazardous substance. The primary hazards are anticipated to be:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Aniline and its derivatives are known to be toxic and can be readily absorbed through the skin.[3]

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.[1][2]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[1][2]

-

Methemoglobinemia: A significant risk associated with aniline exposure is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, death.[4]

-

Carcinogenicity and Mutagenicity: Some aniline derivatives are suspected of causing cancer and genetic defects. Until specific data for 2-(2-Fluoroethoxy)aniline is available, it is prudent to handle it as a potential carcinogen and mutagen.

Quantitative Data Summary (Based on 2-Fluoroaniline as a Surrogate)

| Property | Value | Source |

| Appearance | Yellow liquid | [2] |

| Boiling Point | Not available | |

| Flash Point | 60 °C / 140 °F | [5] |

| Autoignition Temperature | 600 °C / 1112 °F | [5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work with 2-(2-Fluoroethoxy)aniline must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[3]

-

Ventilation: Ensure adequate general ventilation in the laboratory.[1]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): The Essential Barrier

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but it is crucial to consult the glove manufacturer's compatibility data.[3] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]

-

Eye Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn in situations with a higher risk of splashing.[1][4]

-

Lab Coat: A full-length laboratory coat should be worn and kept buttoned.[3]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.

Experimental Workflow: Safe Handling Protocol

Caption: A logical workflow for the safe handling of 2-(2-Fluoroethoxy)aniline.

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing risk.

General Handling

-

Avoid all personal contact, including inhalation.

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Wash hands thoroughly after handling the compound.[2]

-

Keep containers securely sealed when not in use.

-

Use non-sparking tools and take precautionary measures against static discharge, especially given the flammability of related compounds.[5]

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][5]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4][5]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and appropriate response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3] |

Accidental Release Measures

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4] Place the absorbed material into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the laboratory and notify the appropriate emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Emergency Response Logic

Caption: Decision-making process in the event of an exposure to 2-(2-Fluoroethoxy)aniline.

Waste Disposal

All waste containing 2-(2-Fluoroethoxy)aniline must be treated as hazardous waste.

-

Collect all waste in a designated, properly labeled, and sealed container.

-

Dispose of the hazardous waste through an approved waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain.[1]

Conclusion: A Culture of Safety

The safe handling of 2-(2-Fluoroethoxy)aniline in a research and drug development setting is paramount. While specific toxicological data for this compound is limited, the known hazards of the aniline class of compounds demand a high level of caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to established standard operating procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 4-fluoroaniline. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

Sources

A Technical Guide to 2-(2-Fluoroethoxy)aniline for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast array of available reagents, fluorinated aniline derivatives have garnered significant attention for their unique ability to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth technical overview of 2-(2-Fluoroethoxy)aniline (CAS No. 1547-11-1), a versatile intermediate poised for application in contemporary drug discovery programs.

This document moves beyond a simple cataloging of suppliers, offering instead a holistic perspective grounded in practical application. We will explore the commercial availability of this reagent, delve into its logical synthesis, discuss its relevance in medicinal chemistry, and provide a detailed, field-tested protocol for its application in the synthesis of advanced intermediates.

Commercial Availability and Procurement

The accessibility of a starting material is a critical first step in any synthetic campaign. 2-(2-Fluoroethoxy)aniline is available from a select number of specialized chemical suppliers. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, including purity assessment by methods such as NMR and GC-MS, to ensure the integrity of their experimental results.

Below is a comparative summary of commercial suppliers for 2-(2-Fluoroethoxy)aniline:

| Supplier | Product Code | Purity | Available Quantities | Notes |

| MolCore | - | ≥ 98% | Inquire | Specializes in manufacturing this compound.[1] |

| Apollo Scientific | PC902757 | 97% | 1g | Often available from stock, check for current availability.[2] |

| Combi-Blocks | AN-3217 | 97% | Inquire | A well-known supplier of building blocks for combinatorial chemistry.[3] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Retrosynthetic Analysis and Plausible Synthesis Route

Understanding the synthesis of a key starting material provides valuable insights into potential impurities and informs quality control strategies. While specific proprietary synthesis methods may vary between suppliers, a chemically sound and efficient route to 2-(2-Fluoroethoxy)aniline can be postulated based on established organic chemistry principles. A common and effective strategy for the synthesis of analogous alkoxy anilines, such as the 4-isomer, involves a two-step process: nucleophilic aromatic substitution followed by reduction.[4]

A plausible synthetic pathway is outlined below:

Caption: Experimental workflow for the synthesis of a sulfonamide derivative.

Objective: To synthesize N-(2-(2-fluoroethoxy)phenyl)-4-methylbenzenesulfonamide from 2-(2-Fluoroethoxy)aniline and p-toluenesulfonyl chloride.

Materials:

-

2-(2-Fluoroethoxy)aniline (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Fluoroethoxy)aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise or as a solution in a minimal amount of anhydrous DCM over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(2-(2-fluoroethoxy)phenyl)-4-methylbenzenesulfonamide.

Rationale for Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to their hydrolysis. Therefore, using anhydrous solvents and an inert atmosphere is essential for achieving a high yield.

-

Controlled Addition at 0 °C: The reaction between an amine and a sulfonyl chloride can be highly exothermic. Slow, controlled addition at a low temperature prevents the formation of unwanted side products.

-

Aqueous HCl Wash: This step is critical for removing the basic pyridine from the organic layer, simplifying the subsequent purification process.

Safety and Handling

As with all aniline derivatives, 2-(2-Fluoroethoxy)aniline should be handled with appropriate safety precautions in a well-ventilated fume hood. [5][6][7]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicology: Anilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. [8]They can cause skin irritation and serious eye damage. [6]Prolonged or repeated exposure may cause damage to organs. [5]* Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information before handling this compound.

Conclusion

2-(2-Fluoroethoxy)aniline is a valuable and strategically important building block for modern drug discovery and development. Its commercial availability, coupled with a straightforward and logical synthesis, makes it an attractive starting material for research campaigns. The unique properties imparted by the ortho-fluoroethoxy substituent provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of their compounds. The detailed experimental protocol provided herein serves as a practical example of its utility and a foundation for its incorporation into diverse synthetic endeavors. As the demand for novel, effective, and safe therapeutics continues to grow, the importance of specialized reagents like 2-(2-Fluoroethoxy)aniline is set to increase, making a thorough understanding of their properties and applications essential for any serious research program.

References

-

Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Center for Biotechnology Information. [Link]

-

Aniline - SAFETY DATA SHEET. Penta chemicals. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

-

SAFETY DATA SHEET - 2-Fluoroaniline. Acros Organics. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

-

Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. [Link]

- Synthesis method of m-fluoroaniline.

-

1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

Sources

- 1. 1547-12-2|4-(2-Fluoroethoxy)aniline|BLD Pharm [bldpharm.com]

- 2. 1547-11-1 Cas No. | 2-(2-Fluoroethoxy)aniline | Apollo [store.apolloscientific.co.uk]

- 3. [1547-11-1], MFCD09909942, 2-(2-Fluoroethoxy)aniline [combi-blocks.com]

- 4. Buy 4-(2-Fluoroethoxy)aniline | 1547-12-2 [smolecule.com]

- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 6. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-(2-Fluoroethoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-(2-Fluoroethoxy)aniline, a key building block for researchers, scientists, and drug development professionals. This document details its chemical identity, synthesis, physicochemical properties, and significant applications in medicinal chemistry, supported by experimental protocols and safety information.

Chemical Identity and Nomenclature

IUPAC Name: 2-(2-Fluoroethoxy)aniline

Synonyms:

-

2-(2-Fluoroethoxy)benzenamine

-

AN-3217

CAS Number: 1547-11-1

Molecular Formula: C₈H₁₀FNO

Molecular Weight: 155.17 g/mol

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Fluoroethoxy)aniline is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Appearance | - | Commercial supplier data |

| Boiling Point | 274.3 ± 20.0 °C (Predicted) | [1] |

| Melting Point | - | - |

| Purity | Typically ≥97% | [2] |

Synthesis of 2-(2-Fluoroethoxy)aniline

The synthesis of 2-(2-Fluoroethoxy)aniline can be achieved through several synthetic routes. A common and effective method is the Williamson ether synthesis, starting from 2-aminophenol and a suitable fluoroethylating agent. Another viable route involves the reduction of a nitro-aromatic precursor.

Synthesis via Williamson Ether Synthesis

This method involves the O-alkylation of 2-aminophenol with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane, in the presence of a base.

Reaction Scheme:

Caption: General workflow for the synthesis of 2-(2-Fluoroethoxy)aniline via Williamson ether synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 1-bromo-2-fluoroethane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Fluoroethoxy)aniline.

Synthesis via Reduction of a Nitro Precursor

An alternative route involves the synthesis of 1-(2-fluoroethoxy)-2-nitrobenzene followed by the reduction of the nitro group to an amine.

Reaction Scheme:

Caption: Two-step synthesis of 2-(2-Fluoroethoxy)aniline involving ether formation followed by nitro group reduction.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-(2-Fluoroethoxy)aniline is primarily dictated by the amino group and the electron-donating nature of the ortho-alkoxy substituent. The amino group is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The aromatic ring is activated towards electrophilic aromatic substitution, with the ortho- and para-positions being the most reactive.

The introduction of the 2-fluoroethoxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. The fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also modulate the acidity of nearby protons. Furthermore, the ether linkage provides conformational flexibility.

Role as a Key Building Block in Medicinal Chemistry

2-(2-Fluoroethoxy)aniline is a valuable building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as therapeutic agents and diagnostic tools.

-

PET Imaging Agents: The 2-fluoroethoxy group is particularly useful for the introduction of the fluorine-18 (¹⁸F) radioisotope, which is a widely used positron emitter in Positron Emission Tomography (PET) imaging. Derivatives of 2-(2-Fluoroethoxy)aniline have been utilized in the development of PET tracers for imaging various biological targets, including the vesicular acetylcholine transporter (VAChT).[3][4]

-

Florbetaben Aza-analogues: This aniline derivative has been employed in the synthesis of aza-analogues of Florbetaben, a PET tracer used for the detection of β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[5]

Spectroscopic Characterization

The structure of 2-(2-Fluoroethoxy)aniline can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the protons of the fluoroethoxy group. The coupling of the protons with the fluorine atom will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the fluoroethoxy group. The carbon atoms bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and the C-F stretching of the fluoroalkane (around 1000-1100 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 155, corresponding to the molecular weight of the compound.

Safety and Handling

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2-Fluoroethoxy)aniline is a versatile and valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of an aniline moiety and a fluoroethoxy group makes it an attractive starting material for the development of novel pharmaceuticals and diagnostic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the life sciences.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1547-11-1 Cas No. | 2-(2-Fluoroethoxy)aniline | Apollo [store.apolloscientific.co.uk]

- 3. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. nj.gov [nj.gov]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

Methodological & Application

The Strategic Application of 2-(2-Fluoroethoxy)aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. Among the diverse array of fluorinated building blocks, 2-(2-Fluoroethoxy)aniline has emerged as a particularly valuable synthon for medicinal chemists. This technical guide provides an in-depth exploration of the applications of 2-(2-Fluoroethoxy)aniline, offering detailed insights into its role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.

The Advantage of the Fluoroethoxy Moiety: A Privileged Structural Motif

The 2-fluoroethoxy group (-OCH₂CH₂F) offers a compelling combination of features that render it highly advantageous in drug design. Unlike more heavily fluorinated groups, the monofluorinated ethyl chain provides a subtle yet impactful modulation of electronic and lipophilic properties.

Key Physicochemical Contributions:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoroethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of drug candidates.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH. This can be critical for optimizing interactions with target proteins and for fine-tuning solubility and permeability.

-

Conformational Control: The gauche effect, an electronic interaction favoring a gauche conformation in 1,2-disubstituted ethanes with electronegative substituents, can influence the spatial arrangement of the fluoroethoxy chain. This can pre-organize the molecule for optimal binding to its biological target.

-

Lipophilicity and Permeability: The introduction of fluorine can increase lipophilicity, which can enhance membrane permeability and cell penetration. However, the ether linkage provides a degree of polarity, helping to maintain a balance that is often crucial for achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Application in Kinase Inhibitor Scaffolds: Targeting Cancer's Master Regulators

A significant application of 2-(2-Fluoroethoxy)aniline lies in its use as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aniline moiety serves as a versatile anchor for building molecules that can effectively compete with ATP for the kinase's binding site.

Recent research has highlighted the importance of substituted anilines in the development of potent and selective kinase inhibitors. For instance, studies on 2-substituted aniline pyrimidine derivatives have demonstrated their efficacy as dual inhibitors of Mer and c-Met kinases, two key targets in oncology.[1] The nature of the substituent on the aniline ring is critical for achieving high inhibitory activity and a desirable selectivity profile.[1]

While specific publicly disclosed clinical candidates featuring the precise 2-(2-Fluoroethoxy)aniline moiety remain an area of active and often proprietary research, the principles derived from closely related structures underscore its potential. The strategic placement of the 2-fluoroethoxy group at the ortho position of the aniline can direct the molecule into specific binding pockets of the kinase active site, potentially forming favorable interactions with key amino acid residues.

Synthetic Protocols: Accessing and Utilizing 2-(2-Fluoroethoxy)aniline

The effective use of this building block in a drug discovery program relies on robust and scalable synthetic routes. Below are representative protocols for the synthesis of 2-(2-Fluoroethoxy)aniline and its subsequent incorporation into a kinase inhibitor scaffold.

Protocol 1: Synthesis of 2-(2-Fluoroethoxy)aniline

This protocol outlines a common two-step procedure starting from 2-nitrophenol.

Step 1: Williamson Ether Synthesis

-

Reaction: 2-Nitrophenol is reacted with 1-bromo-2-fluoroethane in the presence of a base to form 1-(2-fluoroethoxy)-2-nitrobenzene.

-

Rationale: The phenoxide, generated in situ by the base, acts as a nucleophile, displacing the bromide from 1-bromo-2-fluoroethane. The choice of a suitable base and solvent is crucial for achieving high yields and minimizing side reactions.

Detailed Procedure:

-

To a solution of 2-nitrophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromo-2-fluoroethane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-fluoroethoxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Reaction: The nitro group of 1-(2-fluoroethoxy)-2-nitrobenzene is reduced to an amine to yield the target compound, 2-(2-Fluoroethoxy)aniline.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for this transformation. Other reducing agents such as tin(II) chloride or iron powder in acidic media can also be employed.

Detailed Procedure:

-